3-Bromo-4-methylfuran-2,5-dione
Overview
Description
3-Bromo-4-methylfuran-2,5-dione, also known as 3-bromo-4-methylmaleic anhydride, is a heterocyclic organic compound with the molecular formula C5H3BrO3. This compound is characterized by a five-membered furan ring substituted with a bromine atom and a methyl group. It is primarily used in research and industrial applications due to its unique chemical properties .
Mechanism of Action
Target of Action
3-Bromo-4-methylfuran-2,5-dione is a small heterocyclic compound Furan derivatives are known to have a wide range of biological and clinical applications .
Mode of Action
Furan derivatives are known to undergo various reactions such as cycloaddition . In these reactions, the furan ring can open and react with other molecules, leading to changes in the molecular structure and potentially influencing its interaction with biological targets.
Biochemical Pathways
Furan derivatives are known to be involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that furan derivatives may interact with multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (19098 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed .
Result of Action
Given the wide range of biological activities associated with furan derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.
Action Environment
It’s worth noting that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and exposure to oxygen may affect its stability.
Biochemical Analysis
Biochemical Properties
3-Bromo-4-methylfuran-2,5-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby altering their catalytic activity. This interaction can lead to changes in the metabolic pathways and cellular processes .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. Additionally, it may affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, leading to changes in their structure and function. This compound may also inhibit or activate enzymes, resulting in altered biochemical reactions. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes and functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can inhibit key enzymes in specific pathways, leading to the accumulation or depletion of certain metabolites. These changes can have downstream effects on cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of this compound within tissues can also affect its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methylfuran-2,5-dione typically involves the bromination of 4-methylfuran-2,5-dione. This reaction is carried out under controlled conditions using bromine as the brominating agent. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methylfuran-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 4-methylfuran-2,5-dione.
Oxidation Reactions: It can be oxidized to form more complex furan derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in these reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution Reactions: Products include various substituted furan derivatives.
Reduction Reactions: The major product is 4-methylfuran-2,5-dione.
Oxidation Reactions: Products include more oxidized furan derivatives.
Scientific Research Applications
3-Bromo-4-methylfuran-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of polymers and other advanced materials
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-methylmaleic anhydride
- 2-Bromo-5-methylfuran
- 3-Bromo-2,5-dimethylfuran
Uniqueness
3-Bromo-4-methylfuran-2,5-dione is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical properties. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .
Properties
IUPAC Name |
3-bromo-4-methylfuran-2,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO3/c1-2-3(6)5(8)9-4(2)7/h1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFQJNROJVXRMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC1=O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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